![molecular formula C8H16ClN B1485195 2-[(1E)-丙-1-烯-1-基]哌啶盐酸盐 CAS No. 5913-86-0](/img/structure/B1485195.png)

2-[(1E)-丙-1-烯-1-基]哌啶盐酸盐

描述

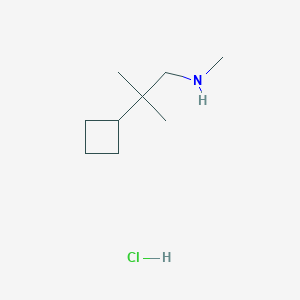

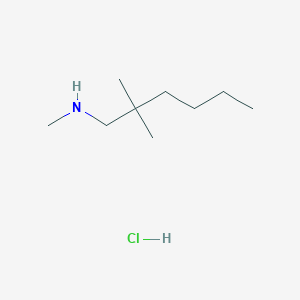

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, also known as 2-Propenylpiperidine Hydrochloride, is a chemical compound with a molecular formula of C7H14ClN. It is an organic compound with a molecular weight of 155.6 g/mol, and is composed of a piperidine ring with a propenyl group attached to the nitrogen atom at the ring's 3-position. 2-Propenylpiperidine Hydrochloride is a colorless, odorless, and crystalline solid that is soluble in water.

科学研究应用

哌啶衍生物在医学和药理学中的应用

物质引起的帕金森病:一项研究重点介绍了个人在使用非法药物后出现明显帕金森病的情况,指出与哌啶衍生物相关的物质 MPTP 是一种致病剂。这项研究强调了某些哌啶类似物的潜在神经毒性 (Langston 等人,1983)。

生物利用度增强:对黑胡椒(Piper nigrum L.)及其称为哌啶的氮杂生物碱的研究表明,当与铁(Fe)共同给药时,它可以提高铁的生物利用度,通过改善铁吸收和解决与缺铁相关的健康问题,可能使身体活跃的人受益 (Fernández-Lázaro 等人,2020)。

胆碱能分泌机制:一项使用哌啶(一种烟碱胆碱能受体兴奋剂)的研究表明,它在增强与睡眠相关的和胰岛素诱导的生长激素分泌方面具有重要意义,阐明了胆碱能通路在生理过程中的作用 (Mendelson 等人,1981)。

作用机制

Target of Action

The primary targets of 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride are various types of cancer cells, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and affects their growth and proliferation.

Mode of Action

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . It leads to the inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells . Along with maintaining a high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .

Result of Action

The result of the action of 2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is the inhibition of cancer cell growth and proliferation. By interacting with its targets and affecting various biochemical pathways, the compound induces apoptosis in cancer cells, inhibits cell migration, and disrupts the cell cycle .

属性

IUPAC Name |

2-[(E)-prop-1-enyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,5,8-9H,3-4,6-7H2,1H3;1H/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCDNQQWJSUKBD-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485112.png)

![3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485118.png)

![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)

![(2E)-3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485127.png)

![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)